(5E)-3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a butyl group, and a diethylamino-substituted benzylidene moiety
Preparation Methods
The synthesis of (5E)-3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-(diethylamino)benzaldehyde with 3-butyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(5E)-3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new benzylidene derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of (5E)-3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
(5E)-3-butyl-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
(2E,5E)-2,5-dibenzylidenecyclopentanone: This compound also contains a benzylidene moiety but differs in its core structure and substituents.
(2E,5E)-bis[4-(dimethylamino)benzylidene]cyclopentanone: Similar in having a benzylidene group, but with dimethylamino substituents instead of diethylamino.
Benzylamine: While not a thiazolidinone, benzylamine shares the benzyl group and amine functionality, making it a useful comparison for understanding the effects of different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(5E)-3-butyl-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c1-4-7-12-20-17(21)16(23-18(20)22)13-14-8-10-15(11-9-14)19(5-2)6-3/h8-11,13H,4-7,12H2,1-3H3/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYNEFCIAPOXNT-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)N(CC)CC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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